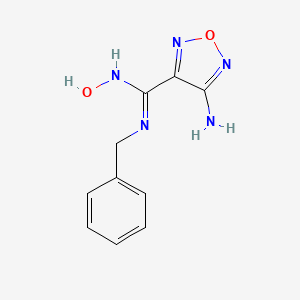![molecular formula C23H20FN3O2 B11558860 N-({N'-[(1E)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11558860.png)
N-({N'-[(1E)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound that features a biphenyl group, a hydrazinecarbonyl moiety, and a fluorobenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Hydrazinecarbonyl Formation: The hydrazinecarbonyl moiety is introduced through the reaction of hydrazine with an appropriate carbonyl compound.
Fluorobenzamide Introduction: The final step involves the coupling of the biphenyl hydrazinecarbonyl intermediate with 3-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the hydrazinecarbonyl moiety can form hydrogen bonds with biological molecules. The fluorobenzamide structure enhances its binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine
- Ethanone, 1-[1,1’-biphenyl]-4-yl-
Uniqueness
N-({N’-[(1E)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is unique due to its combination of a biphenyl group, hydrazinecarbonyl moiety, and fluorobenzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H20FN3O2 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
3-fluoro-N-[2-oxo-2-[(2E)-2-[1-(4-phenylphenyl)ethylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C23H20FN3O2/c1-16(17-10-12-19(13-11-17)18-6-3-2-4-7-18)26-27-22(28)15-25-23(29)20-8-5-9-21(24)14-20/h2-14H,15H2,1H3,(H,25,29)(H,27,28)/b26-16+ |
Clave InChI |
PGPRXPCRROATAI-WGOQTCKBSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11558780.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B11558802.png)
![N-[2-(4-Hydroxyphenyl)-1-{N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11558803.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-bromophenyl)methylidene]propanehydrazide](/img/structure/B11558814.png)
![4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol](/img/structure/B11558819.png)

![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11558825.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11558827.png)
![N-[3-(acetylamino)phenyl]-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11558837.png)
![Diethyl 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B11558839.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11558842.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11558844.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11558845.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chlorophenol)](/img/structure/B11558846.png)
